Sodium pyridine-2-sulfinate
Overview
Description
Sodium pyridine-2-sulfinate is a chemical compound with the molecular formula C5H4NNaO2S. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This compound is known for its stability and versatility, making it a valuable reagent in various chemical processes .
Mechanism of Action
Target of Action
Sodium pyridine-2-sulfinate primarily targets the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used to form carbon-carbon bonds in the pharmaceutical industry .
Mode of Action
this compound interacts with its targets by replacing unstable 2-pyridyl boronates in the Suzuki-Miyaura cross-coupling reaction . This replacement allows the reaction to proceed more efficiently, leading to the formation of diverse pyridine derivatives .
Biochemical Pathways
The compound affects the biochemical pathway of the Suzuki-Miyaura cross-coupling reaction . By acting as a more stable alternative to 2-pyridyl boronates, this compound enables the reaction to proceed more efficiently . This leads to the formation of various pyridine derivatives, which are valuable in therapeutic applications .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it may have good bioavailability
Result of Action
The primary result of this compound’s action is the efficient formation of diverse pyridine derivatives via the Suzuki-Miyaura cross-coupling reaction . These derivatives are valuable in various therapeutic applications .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound’s stability and efficacy in the Suzuki-Miyaura cross-coupling reaction can be affected by the reaction conditions . Additionally, the compound’s solubility in water suggests that its action may also be influenced by the aqueous environment in which it is used.
Biochemical Analysis
Biochemical Properties
Sodium pyridine-2-sulfinate plays a significant role in biochemical reactions. It acts as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions with aryl halides . This enables the synthesis of diverse pyridine derivatives
Cellular Effects
Its role in the Suzuki-Miyaura cross-coupling reaction suggests it may influence cell function
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in the Suzuki-Miyaura cross-coupling reaction . It acts as a nucleophilic coupling partner, enabling the synthesis of diverse pyridine derivatives
Temporal Effects in Laboratory Settings
It is known to be stable under dry, room temperature conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium pyridine-2-sulfinate can be synthesized through several methods. One common approach involves the reaction of pyridine-2-sulfonyl chloride with sodium sulfite. The reaction typically occurs in an aqueous medium and requires controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pH, and concentration of reactants to optimize the yield and minimize impurities. The final product is usually obtained through crystallization and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions: Sodium pyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-2-sulfonic acid.
Reduction: It can be reduced to pyridine-2-thiol.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium catalysts, along with aryl halides, are typically employed in cross-coupling reactions
Major Products:
Oxidation: Pyridine-2-sulfonic acid.
Reduction: Pyridine-2-thiol.
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Sodium pyridine-2-sulfinate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Sodium pyridine-3-sulfinate
- Sodium pyridine-4-sulfinate
- Sodium thiophene-2-sulfinate
- Sodium trifluoromethane-sulfinate
- Sodium nitrobenzenesulfinate
Uniqueness: Sodium pyridine-2-sulfinate is unique due to its stability and efficiency in cross-coupling reactions compared to other sulfinates. Its ability to form stable complexes with palladium catalysts makes it particularly valuable in the synthesis of pyridine derivatives, which are important in various fields, including pharmaceuticals and materials science .
Properties
IUPAC Name |
sodium;pyridine-2-sulfinate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S.Na/c7-9(8)5-3-1-2-4-6-5;/h1-4H,(H,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCGASCBCQJRDJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4NNaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24367-66-6 | |
Record name | Sodium Pyridine-2-sulfinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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